1-[4-(2-Methoxyethoxy)phenyl]guanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]guanidine |
InChI |
InChI=1S/C10H15N3O2/c1-14-6-7-15-9-4-2-8(3-5-9)13-10(11)12/h2-5H,6-7H2,1H3,(H4,11,12,13) |
InChI Key |
CKVYZKMNOKKJBK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N=C(N)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 4 2 Methoxyethoxy Phenyl Guanidine and Its Derivatives
Influence of the Methoxyethoxy Phenyl Substituent on Biological Activity and Pharmacological Interactions
The key features of the methoxyethoxy substituent and their potential impact include:
Hydrogen Bonding: The two oxygen atoms within the methoxyethoxy group can act as hydrogen bond acceptors. This capability can facilitate anchoring of the ligand to its biological target, potentially increasing binding affinity and specificity if the target's binding pocket contains suitable hydrogen bond donors.
Conformational Flexibility: The ethoxy linker is flexible, allowing the terminal methoxy (B1213986) group to adopt various conformations. This flexibility can enable the substituent to find an optimal position within a binding pocket to maximize favorable interactions, a concept known as the "induced fit" theory.
Steric Profile: The size and shape of the substituent are critical. It must be of an appropriate dimension to fit within the target's binding site without causing steric hindrance. The para-positioning of this group directs it away from the core guanidine (B92328) moiety, which is often essential for primary binding interactions.
In the broader context of phenyl-substituted compounds, the nature of the para-substituent is a critical determinant of activity. For instance, in a series of N2-phenylguanines designed as inhibitors of herpes simplex virus thymidine (B127349) kinases, the properties of para-substituents were found to negatively correlate with inhibitory potency, suggesting that this position is sensitive to specific electronic and hydrophobic characteristics. sphinxsai.com
Systematic Structural Modifications of the Guanidine Core and Their Impact on Function
The guanidine group is a highly basic functional group that is typically protonated under physiological conditions, forming a positively charged guanidinium (B1211019) ion. This charge and the potential for multiple hydrogen bonds are central to its biological function. Systematic modifications to the nitrogen atoms of the guanidine core can have profound effects on activity and selectivity.
N-Substitution: Substitution on the nitrogen atoms of the guanidine moiety often leads to a significant change in biological activity.
Loss of Activity: In some classes of bioactive compounds, an unsubstituted guanidine core is essential. For example, in certain series of benzyl (B1604629) guanidine derivatives with antimicrobial properties, the substitution of a hydrogen atom on a guanidine nitrogen with a methyl or methoxyethyl group resulted in a dramatic decrease in potency. frontiersin.org Similarly, in studies of TRPV1 antagonists, deactivation of the guanidinium group or its replacement with a primary amine significantly diminished inhibitory activity. frontiersin.org This highlights that for some targets, the specific hydrogen bonding pattern and charge distribution of the unsubstituted guanidinium ion are critical for recognition and binding.
Modulation of Selectivity: In contrast, for other targets, N-alkylation or N-acylation can be a valuable strategy to fine-tune activity and, in particular, selectivity. Studies on peptidic integrin ligands have shown that modifying the guanidine group of an arginine residue can modulate receptor subtype specificity. For example, N-methylation of the terminal guanidine nitrogen can block specific interactions, leading to a shift in selectivity between different integrin subtypes. nih.govresearchgate.netnih.gov This demonstrates that while the core guanidine structure is important for binding, subtle modifications can alter the interaction profile to favor one target over another.
Conformational Restriction: Incorporating the guanidine moiety into a cyclic system is another common modification strategy. This reduces the conformational flexibility of the group, which can be advantageous.
Increased Potency: By locking the guanidine into a more rigid conformation, it can be pre-organized to better fit a specific binding site, potentially increasing binding affinity.
Improved Selectivity: A rigidified structure may be less able to adapt to the binding sites of off-target proteins, thereby improving selectivity. For example, incorporating a guanidine moiety into a 2-iminoimidazolidine ring system has been a successful strategy in the development of prostacyclin receptor antagonists. frontiersin.org
The table below summarizes the general impact of modifying the guanidine core based on findings from various classes of guanidine-containing compounds.
| Modification Type | Example of Modification | General Impact on Function | Reference |
| N-Substitution | Methylation/Alkylation | Often decreases potency in antimicrobials; can modulate selectivity in receptor ligands. | frontiersin.orgnih.govnih.gov |
| Acylation | Can be used for functionalization and to modulate receptor selectivity. | nih.govresearchgate.net | |
| Replacement | Replacement with Amine | Can lead to significant loss of activity. | frontiersin.org |
| Cyclization | Incorporation into a ring (e.g., iminoimidazolidine) | Can increase potency and selectivity by restricting conformation. | frontiersin.org |
Positional Isomerism and Substituent Effects on Phenylguanidine Efficacy
In studies of N,N'-diarylguanidines as noncompetitive NMDA receptor antagonists, a clear relationship was observed between the substituent position and binding affinity. The research revealed that derivatives with substituents in the ortho or meta positions of the phenyl rings generally exhibited greater affinity for the NMDA receptor ion channel site compared to their corresponding para-substituted counterparts. frontiersin.org This suggests that the space within the receptor's binding pocket is more accommodating to substituents at the ortho and meta positions, or that these positions orient the substituent for more favorable interactions.
The key factors influencing the efficacy of different positional isomers include:
Steric Hindrance: The size of the substituent can influence how the molecule fits into its binding site. A bulky substituent at the ortho position can cause steric clash with the receptor or force the phenyl ring to twist relative to the guanidine group, which may either enhance or disrupt binding. The preference for para substitution in many drug classes is often attributed to minimizing steric hindrance. sphinxsai.com
Receptor Topography: Ultimately, the optimal position for a substituent is determined by the specific shape and chemical environment of the receptor's binding pocket. The preference for ortho and meta substituents in the case of the diarylguanidine NMDA antagonists indicates that the binding site has pockets or interaction points that are best accessed from these positions. frontiersin.org
The following table illustrates the observed positional preferences for substituents in a series of diarylguanidine NMDA receptor antagonists.
| Position on Phenyl Ring | General Effect on NMDA Receptor Affinity | Preferred Substituent Example | Reference |
| Ortho | Higher affinity compared to para | Isopropyl | frontiersin.org |
| Meta | Higher affinity compared to para | Ethyl | frontiersin.org |
| Para | Lower affinity compared to ortho and meta | - | frontiersin.org |
Rational Design Principles for Optimized Guanidine Scaffolds
The rational design of new therapeutic agents based on the guanidine scaffold involves a set of principles aimed at maximizing potency and selectivity while maintaining favorable pharmacokinetic properties. The guanidine group itself is a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov
Key design principles for optimizing guanidine scaffolds include:
Preservation of the Guanidine Core: The guanidinium group is often the primary anchor for binding to biological targets through strong hydrogen bonds and electrostatic interactions with acidic residues like aspartate or glutamate (B1630785). sphinxsai.com Therefore, a primary design principle is to maintain this core functionality. Replacement of the guanidine with other groups like amides or alcohols frequently results in a significant loss of biological activity. frontiersin.org
Use as a Scaffold for Functionalization: The guanidine core can serve as a central hub from which to append other chemical groups. In the case of 1-[4-(2-Methoxyethoxy)phenyl]guanidine, the phenyl ring acts as a linker to present the methoxyethoxy group to a specific region of the binding pocket. This modular design allows for the exploration of various substituents on the phenyl ring to optimize secondary interactions.
Creation of Hybrid Molecules: A successful strategy involves combining the guanidine scaffold with other known pharmacophores to create hybrid molecules. This approach aims to leverage the biological activities of both moieties to create a compound with enhanced potency or a novel mechanism of action. For example, hybrid molecules containing both a chalcone (B49325) skeleton and a guanidine derivative have been designed as potent antiproliferative agents. researchgate.net
Bioisosteric Replacement: To improve properties such as metabolic stability, bioavailability, or binding affinity, parts of the molecule can be replaced with bioisosteres—substituents that possess similar physical or chemical properties. A common strategy in modern medicinal chemistry is the incorporation of fluorine atoms or trifluoromethyl (-CF3) groups. These can alter the electronic properties and lipophilicity of a molecule and block sites of metabolism without drastically changing its size. nih.gov This principle could be applied to the phenyl ring of phenylguanidines to optimize their drug-like properties.
Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. This involves using the crystal structure to design ligands that fit precisely into the binding site and make specific, favorable interactions. This approach allows for the rational modification of a scaffold to improve its affinity and selectivity. mdpi.com
Computational and In Silico Approaches to SAR Elucidation and Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating and predicting the SAR of new compounds, including guanidine derivatives. These in silico methods save time and resources by prioritizing the synthesis of the most promising molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities.
3D-QSAR: In the case of tricyclic guanidine analogues of batzelladine K, a 3D-QSAR model was successfully developed to predict their anti-malarial activity. frontiersin.orgfrontiersin.orgnih.gov This model used electrostatic and steric fields as descriptors to correlate the 3D structure of the molecules with their inhibitory concentrations (IC50). The resulting model was highly predictive and could be used to estimate the activity of newly designed compounds before their synthesis. frontiersin.orgfrontiersin.orgnih.gov
Descriptor-Based QSAR: For other guanidine derivatives, QSAR analyses have shown that cytotoxicity can be correlated with electronic and lipophilic parameters like logP. nih.gov For a series of sweet-tasting guanidine compounds, molar refractivity was identified as a key descriptor for predicting sweetness. researchgate.net
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the binding mode and key interactions that stabilize the ligand-receptor complex.
Binding Mode Analysis: Docking studies of tricyclic guanidine derivatives into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) revealed crucial hydrophobic interactions with specific amino acid residues. frontiersin.orgfrontiersin.org The docking results showed a strong correlation with the experimentally observed biological activities, validating the computational model.
Guiding Synthesis: By visualizing the docked pose of a lead compound, medicinal chemists can identify opportunities for modification. For example, if a part of the molecule is near an unexploited hydrophobic pocket, a lipophilic group can be added to that position to potentially increase binding affinity.
In Silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.
Pharmacokinetic Profiling: Online servers and software can predict properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes. sphinxsai.commdpi.com For example, in silico analysis of N,N'-diphenylguanidinium predicted low BBB permeability. sphinxsai.com
Toxicity Prediction: Early prediction of potential toxicity, such as mutagenicity (AMES test) or cardiotoxicity, is crucial. These predictions help to deprioritize compounds that are likely to fail later in development due to safety concerns. mdpi.com
These computational approaches provide a powerful framework for understanding the complex relationships between the structure of phenylguanidine derivatives and their biological function, thereby accelerating the design and optimization of new therapeutic agents.
Molecular Mechanisms and Biological Interactions of 1 4 2 Methoxyethoxy Phenyl Guanidine Analogs
Role of the Guanidine (B92328) Moiety as a Proton Acceptor and Hydrogen Bond Donor/Acceptor in Biological Recognition
The guanidine group, a key functional component of 1-[4-(2-Methoxyethoxy)phenyl]guanidine and its analogs, plays a critical role in molecular recognition due to its distinct electronic and structural characteristics. At physiological pH, the guanidine moiety is typically protonated, forming a resonance-stabilized guanidinium (B1211019) cation. wikipedia.org This positive charge is delocalized over the central carbon and three nitrogen atoms, creating a planar structure with multiple hydrogen bond donors. wikipedia.orgineosopen.org
The guanidinium group's ability to act as a potent hydrogen bond donor is fundamental to its interaction with biological macromolecules. nih.gov It can form multiple, strong, and geometrically well-defined hydrogen bonds, particularly bidentate hydrogen bonds, with negatively charged groups such as carboxylates (from aspartate and glutamate (B1630785) residues in proteins), phosphates (in nucleic acids and phospholipids), and sulfates. nih.govnih.govresearchgate.net This capacity for multivalent hydrogen bonding contributes to high-affinity and specific binding to target molecules. ineosopen.org
While the protonated guanidinium ion is a powerful hydrogen bond donor, the neutral guanidine base can act as a hydrogen bond acceptor. pnas.org The high pKa of guanidine (around 13.6) means it is predominantly protonated in biological systems. nih.gov However, the ability to accept a proton is crucial for its catalytic activity in certain enzymatic reactions. researchgate.net The interplay between its protonated (donor) and neutral (acceptor) states allows for versatile interactions within various biological contexts. pnas.org This dual donor-acceptor capability is a key feature that drives the biological recognition processes of guanidine-containing compounds. researchgate.netpnas.org
Enzyme Inhibition Profiles and Molecular Target Engagement
The structural and electronic properties of the guanidine moiety make it a privileged scaffold for the design of enzyme inhibitors. Analogs of this compound have been shown to interact with a variety of enzymes through different mechanisms.
Inhibition of Specific Amidohydrolases (e.g., Dimethylarginine Dimethylaminohydrolase-1)
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a key enzyme in the regulation of nitric oxide (NO) synthesis. rsc.org It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). nih.govproteopedia.org Inhibition of DDAH-1 can therefore modulate NO levels, which has therapeutic implications in various diseases. nih.gov
Guanidine-based compounds, mimicking the substrate of DDAH-1, have been developed as inhibitors. rsc.orgnih.gov For instance, N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine has been identified as a potent and selective inhibitor of human DDAH-1, targeting its active site. nih.govvu.nl The positively charged guanidinium group is essential for binding to the enzyme's active site, which contains a critical cysteine residue (Cys249) that acts as a nucleophile. rsc.orgproteopedia.org The interaction of the guanidinium group with the active site can stabilize the thiolate form of this cysteine, leading to inhibition. proteopedia.org The electronic effects of substituents on the guanidine group, such as the 2-methoxyethyl group, significantly contribute to the binding affinity for human DDAH-1. rsc.org
| Compound | Target Enzyme | Inhibitory Activity (Ki) | Key Interaction Feature |
|---|---|---|---|
| Arginine analog 46 | hDDAH1 | 18 µM | Positive charge on the guanidine group is essential for inhibition. rsc.org |
| L-257 | hDDAH1 | 13 µM | Comparable potency and selectivity to arginine analog 46. rsc.org |
| Amidine analog 41 | hDDAH1 | 1446 µM | Less effective, indicating the importance of the guanidine's electron delocalization. rsc.org |
| N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine (8a) | hDDAH-1 | 18 µM | Targets the active site with a unique binding mode. nih.govvu.nl |
Modulation of Protease Activities (e.g., Signal Peptidase IB)
Inhibition of Tyrosine Kinases (e.g., Syk, VEGFR-2) by Guanidine Derivatives
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govsemanticscholar.org Inhibition of VEGFR-2 is a major strategy in cancer therapy. nih.govmdpi.com Several small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have been developed, and some incorporate a guanidine or guanidine-like moiety. semanticscholar.orgmdpi.com
| Compound Class | Target Kinase | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Nicotinamide-based derivatives | VEGFR-2 | Binds to the active pocket of the enzyme. nih.govmdpi.com | Inhibits VEGFR-2 and shows cytotoxic and anti-proliferative potential. nih.govmdpi.com |
| Quinazoline derivatives (e.g., Vandetanib) | VEGFR-2 | Multi-targeted kinase inhibitor. nih.gov | Used for the treatment of late-stage medullary thyroid cancer. nih.gov |
| 2-thioxobenzo[g]quinazoline derivatives | VEGFR-2 | Targets the ATP-binding site within the catalytic domain. mdpi.com | Demonstrates antiangiogenesis and antiproliferative activities. mdpi.com |
| Guanidine-based synthetic compound (E2) | Acid Ceramidase 1 (ASAH1) | Directly binds to and inhibits ASAH1. nih.gov | Suppresses angiogenesis by inhibiting a newly identified pro-angiogenic factor. nih.gov |
General Enzymatic Interaction Models
The interaction of guanidine-containing molecules with enzymes can be generalized into several models:
Charge-Assisted Hydrogen Bonding: The guanidinium cation forms strong, bidentate hydrogen bonds with carboxylate groups of aspartate or glutamate residues in the enzyme's active or allosteric sites. nih.gov This is a primary mode of interaction for many guanidine-based inhibitors.
Nucleophilic Catalysis: In its neutral form, guanidine can act as a nucleophile, participating directly in catalytic cycles. researchgate.net
Ion-Pair Interactions: The delocalized positive charge of the guanidinium ion facilitates strong electrostatic interactions with anionic sites on the enzyme surface or within binding pockets. researchgate.net
Hydrophobic Interactions: While the guanidinium group is highly polar, the non-polar parts of the molecule, such as the phenyl and methoxyethoxy groups in this compound, can engage in hydrophobic interactions with non-polar pockets of the enzyme, contributing to binding affinity and selectivity. nih.gov
Interactions with Nucleic Acids: DNA Affinity and Binding Modes
The guanidinium group's positive charge and hydrogen bonding capabilities also make it an effective DNA binding motif. nih.gov Guanidine-based molecules can interact with the minor groove of DNA, a region rich in electrostatic potential and hydrogen bond acceptors. nih.gov The planar nature of the guanidinium ion allows it to fit snugly within the narrow minor groove.
The primary interactions driving DNA binding are:
Electrostatic Interactions: The positive charge of the guanidinium cation is attracted to the negatively charged phosphate (B84403) backbone of DNA. evitachem.com
Hydrogen Bonding: The N-H groups of the guanidinium ion can form hydrogen bonds with the N3 of adenine (B156593) and O2 of thymine (B56734) and cytosine bases, which are exposed in the minor groove. nih.gov
Cation-π Interactions: The guanidinium cation can also engage in cation-π interactions with the aromatic rings of the DNA bases. nih.gov
Derivatives of guanidine, such as bicyclic guanidines, have been shown to bind to non-canonical DNA structures like Holliday junctions, which are intermediates in DNA recombination and repair. oup.com This suggests that guanidine-containing compounds could potentially modulate these fundamental cellular processes. Furthermore, the incorporation of a guanidine moiety into nucleic acid analogs, creating what is known as guanidine bridged nucleic acid (GuNA), has been shown to enhance binding affinity towards complementary DNA strands. rsc.org
| Guanidine Derivative Class | DNA Target | Binding Mode | Significance |
|---|---|---|---|
| Guanidinium cation | DNA/RNA nucleobases | Hydrogen bonds and cation-π interactions. nih.gov | Theoretical studies show favorable binding to all nucleobases. nih.gov |
| Pyrrolidine bicyclic guanidine derivatives (e.g., TPI1609-10) | Holliday Junctions (HJ) | Binds with a Kd of 300 nM. oup.com | Potential to inhibit DNA repair processes. oup.com |
| Non-symmetrical guanidinium/2-aminoimidazolinium derivatives | DNA minor groove | 1:1 binding ratio, characteristic of minor groove binders. researchgate.net | Demonstrates significant DNA binding affinity. researchgate.net |
| Guanidine bridged nucleic acid (GuNA) | Complementary ssDNA | Enhanced binding affinity compared to natural DNA. rsc.org | Potential for applications in antisense and gene-targeting therapies. rsc.org |
Cellular and Subcellular Interaction Mechanisms
The biological effects of pharmacologically active compounds are intrinsically linked to their ability to enter cells, navigate the intracellular environment, and interact with specific molecular targets. This section explores the cellular and subcellular interaction mechanisms pertinent to guanidine-containing compounds, with a focus on the principles that may govern the behavior of this compound and its analogs.
The cellular entry of guanidinium-containing molecules is a multifaceted process influenced by the distinct physicochemical properties conferred by the guanidinium group. This functional group, which is positively charged at physiological pH, is a key determinant of how these compounds interact with the predominantly negatively charged cell surface and traverse the plasma membrane. The uptake mechanisms can be broadly classified into endocytic and non-endocytic pathways.
Endocytosis represents a major route for the internalization of many guanidinium-rich molecules. This is an active, energy-dependent process where the cell membrane engulfs the compound to form an intracellular vesicle. Depending on the specific molecular structure and the cell type, various endocytic pathways may be utilized, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
| Uptake Mechanism | Description | Key Features |
|---|---|---|
| Endocytosis | ||
| Clathrin-mediated | Formation of clathrin-coated pits and vesicles. | Receptor-mediated; involves dynamin. |
| Caveolae-mediated | Internalization via flask-shaped invaginations called caveolae. | Cholesterol and caveolin-dependent. |
| Macropinocytosis | Non-specific uptake of extracellular fluid in large vesicles (macropinosomes). | Actin-dependent; often induced by growth factors. |
| Direct Membrane Permeation | Passive diffusion or transporter-mediated entry across the lipid bilayer. | Influenced by lipophilicity, size, and charge. |
Following cellular uptake, the subcellular distribution of a compound dictates its access to potential targets and, consequently, its biological activity. For compounds entering via endocytosis, they are initially contained within endosomes. Their subsequent fate can vary: they may be transported to lysosomes for degradation, recycled to the cell surface, or they may escape the endosome to reach the cytoplasm. This endosomal escape is often a critical step for therapeutic efficacy.
The specific physicochemical characteristics of this compound will govern its behavior within the distinct pH environments of various intracellular organelles. The guanidinium group's positive charge at physiological pH could lead to its accumulation in acidic compartments such as lysosomes.
Research into related guanidine compounds like Guanabenz and its derivatives has shown that they can modulate the integrated stress response (ISR), a signaling network with key components in the cytoplasm and endoplasmic reticulum. nih.govnih.gov This suggests that these molecules, and possibly this compound, are distributed to these cellular compartments. For example, the Guanabenz analog PromISR-6 has been shown to reduce cytoplasmic protein aggregates and stimulate autophagy, a cytoplasmic process. nih.gov
| Factor | Influence on Distribution |
|---|---|
| Chemical Structure | Lipophilicity, pKa, and size affect membrane passage and organelle accumulation. |
| Uptake Mechanism | Endocytic uptake initially localizes the compound to vesicles (endosomes, lysosomes). |
| Cellular Targets | Affinity for specific proteins or organelles will drive accumulation in those locations. |
| Metabolism | Cellular enzymes may modify the compound, altering its distribution. |
Receptor Modulation and Signaling Pathway Research (e.g., Neuropeptide FF1 receptor, Prostacyclin receptor)
The guanidine functional group is a key structural motif in numerous biologically active compounds, enabling critical interactions with a variety of protein targets, including receptors. While specific data on the interaction of this compound with the Neuropeptide FF1 (NPFF1) or Prostacyclin (IP) receptors is not available, the broader class of guanidine derivatives has been shown to modulate these and other signaling pathways.
The Neuropeptide FF receptor family (NPFF1 and NPFF2) are G-protein coupled receptors (GPCRs) that play a role in pain modulation and the regulation of the opioid system. The endogenous ligands for these receptors are peptides that feature a C-terminal arginine-phenylalanine-amide, where the guanidinium group of arginine is essential for receptor binding and activation. This highlights the importance of the guanidine moiety as a pharmacophore for ligands targeting these receptors.
The Prostacyclin receptor (IP receptor) is a GPCR involved in processes such as vasodilation and inflammation. Certain guanidine-containing compounds have been explored as modulators of this receptor. For instance, a guanidine derivative housed within a 2-iminoimidazolidine ring system has been reported to act as an antagonist at the prostacyclin receptor, exhibiting analgesic properties. sci-hub.se
The structurally related compound Guanabenz is a known agonist of the α2-adrenergic receptor. drugbank.com Furthermore, recent studies have revealed that Guanabenz and its derivative, sephin1, can act as allosteric modulators of the acid-sensing ion channel 3 (ASIC3). nih.gov Another Guanabenz metabolite, 4-OH-Guanabenz, has demonstrated partial agonism at the α2A-adrenoceptor and weak agonism at the trace amine-associated receptor 1 (TAAR1). nih.gov These findings with analogous compounds underscore the potential for this compound to interact with a diverse array of receptors and signaling pathways, though empirical validation is necessary.
| Compound | Receptor/Channel | Activity |
|---|---|---|
| Guanabenz | α2-Adrenergic Receptor | Agonist drugbank.com |
| Guanabenz | Acid-Sensing Ion Channel 3 (ASIC3) | Allosteric Modulator nih.gov |
| Sephin1 | Acid-Sensing Ion Channel 3 (ASIC3) | Allosteric Modulator nih.gov |
| 4-OH-Guanabenz | α2A-Adrenoceptor | Partial Agonist nih.gov |
| 4-OH-Guanabenz | Trace Amine-Associated Receptor 1 (TAAR1) | Weak Agonist nih.gov |
| RO3244019 | Prostacyclin (IP) Receptor | Antagonist sci-hub.se |
Exploration of Research Applications of Substituted Phenylguanidines
Lead Compound Identification and Optimization in Chemical Biology Research
The guanidine (B92328) functional group is a privileged scaffold in medicinal chemistry and drug design, frequently associated with a wide range of biological activities. nih.govnih.gov Its positive charge at physiological pH can facilitate critical interactions with biological targets, such as binding to negatively charged groups in proteins. nih.gov Substituted phenylguanidines are often explored as lead compounds in the discovery of novel therapeutic agents.
The process of lead identification involves screening libraries of compounds for biological activity. The guanidinium (B1211019) motif is often incorporated into these libraries to enhance uptake into bacterial cells and strengthen interactions within protein binding pockets through hydrogen bonds. nih.gov Once a hit like a substituted phenylguanidine is identified, its structure is optimized to improve potency, selectivity, and pharmacokinetic properties. The substituents on the phenyl ring play a crucial role in this optimization process, influencing factors like lipophilicity, metabolic stability, and target-specific interactions. For a compound such as 1-[4-(2-Methoxyethoxy)phenyl]guanidine, the methoxyethoxy group would be a key point of modification in a lead optimization campaign.
Table 1: Role of Phenyl Substituents in Drug Discovery
| Substituent Property | Influence on Lead Compound Optimization | Potential Role of the Methoxyethoxy Group |
|---|---|---|
| Electronic Effects | Modulates the pKa of the guanidine group and hydrogen bonding capacity. | The ether oxygens can act as hydrogen bond acceptors. |
| Steric Effects | Influences the binding conformation and selectivity for the target protein. | Provides specific steric bulk that can be optimized for a binding pocket. |
| Lipophilicity | Affects cell membrane permeability, solubility, and metabolic stability. | The ether linkage and alkyl chain increase lipophilicity compared to a simple hydroxyl group. |
Research has demonstrated that simple structural modifications to guanidine derivatives can lead to the discovery of potent and selective agents for various biological targets. nih.gov
Role of Guanidine Derivatives as Organocatalysts in Asymmetric Synthesis
Beyond their biological applications, guanidine derivatives have emerged as powerful organocatalysts, particularly in the field of asymmetric synthesis. rsc.orgresearchgate.net Their strong Brønsted basicity allows them to deprotonate pro-nucleophiles, while the resulting protonated guanidinium ion can act as a hydrogen-bond donor, activating electrophiles. researchgate.netmdpi.com This dual-activation capability makes them highly effective bifunctional catalysts.
Chiral guanidines, which are synthesized to be non-superimposable on their mirror images, are especially valuable for controlling the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer of a product. rsc.org These catalysts have been successfully employed in a variety of fundamental organic transformations, including:
Michael additions
Henry (nitroaldol) reactions
Mannich reactions
Strecker reactions
The general mechanism involves the guanidine base abstracting a proton from a substrate, and its conjugate acid (the guanidinium cation) then positions the electrophile and nucleophile through a network of hydrogen bonds. mdpi.comresearchgate.net While this compound is achiral and thus not suitable for enantioselective catalysis on its own, it could function as a strong base catalyst in non-asymmetric transformations or be incorporated into a larger chiral framework.
Development of Chemical Probes and Molecular Tools for Biological Systems
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or nucleic acid. The unique properties of the guanidinium group make it an excellent component for such tools. Guanidine-based molecules have been developed as fluorescent probes for detecting specific ions. rsc.orgrsc.org The guanidinium moiety can act as a binding site for anions through strong hydrogen-bonding interactions, while other parts of the molecule can be designed to produce a fluorescent signal upon binding. rsc.org
Furthermore, the ability of guanidinium-rich molecules to cross cell membranes has led to their use as "molecular transporters." rsc.orgnih.gov These transporters can carry various cargo molecules, such as fluorescent dyes, drugs, or probes, into the cytoplasm of living cells, which is crucial for studying intracellular processes. nih.govacs.org The design of these transporters often involves attaching multiple guanidinium groups to a polymer or oligomer scaffold. A molecule like this compound could serve as a building block in the synthesis of more complex molecular probes or transporter systems.
Applications in Material Science: Guanidinium-Rich Polymers
In material science, the incorporation of guanidinium groups into polymer structures has led to the development of advanced functional materials. researchgate.net Guanidinium-rich polymers are cationic polyelectrolytes that have found applications in various areas due to their unique properties.
One major application is in the development of antimicrobial materials. acs.org The positively charged guanidinium groups on the polymer chain can interact electrostatically with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. researchgate.net This non-specific physical mechanism of action makes it difficult for bacteria to develop resistance. researchgate.net
Guanidinium-based porous organic polymers have also been designed for environmental applications, such as the removal of anionic pollutants from water through electrostatic interactions. rsc.org The synthesis of these materials often involves the polymerization of monomers containing guanidinium groups or the post-polymerization modification of existing polymers.
Table 2: Applications of Guanidinium-Rich Polymers
| Application Area | Mechanism of Action | Example |
|---|---|---|
| Antimicrobial Surfaces | Electrostatic disruption of bacterial cell membranes. | Polyhexamethylene guanidine (PHMG) coatings. researchgate.net |
| Gene/Drug Delivery | Complexation with anionic DNA/RNA or drugs and facilitation of cellular uptake. | Guanidinium-functionalized oligophosphoesters. nih.gov |
| Water Purification | Adsorption of anionic pollutants via electrostatic attraction. | Cationic porous organic polymers for permanganate (B83412) removal. rsc.org |
| Biomimetic Materials | Mimicking cell-penetrating peptides for enhanced biological interaction. | Guanidinium-containing polymers based on norbornene or methacrylate (B99206) backbones. nih.gov |
Considerations in Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of guanidine derivatives is an area where these principles are increasingly being applied.
Traditional methods for guanidine synthesis can involve harsh reagents and generate significant waste. rsc.org Modern research focuses on developing more sustainable methodologies, such as:
Catalytic Routes: Using metal or organocatalysts to facilitate the guanylation of amines with carbodiimides, reducing the need for stoichiometric reagents. acs.org
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reactions, often reducing reaction times from hours to minutes and enabling solvent-free conditions. rsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water. thieme-connect.com
Multi-component Reactions: Designing reactions where multiple starting materials are combined in a single step to build complex molecules, which improves atom economy and reduces waste from intermediate purification steps. researchgate.net
For example, a metal-free synthesis of guanidines from thioureas has been developed using visible-light photocatalysis in water, offering a significantly greener alternative to traditional methods. thieme-connect.com The synthesis of a specific compound like this compound would ideally follow such sustainable protocols, starting from readily available precursors like 4-(2-methoxyethoxy)aniline. evitachem.com
Advanced Analytical and Characterization Methodologies for Guanidine Compounds
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the identity and purity of newly synthesized guanidine (B92328) compounds. Each technique provides unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise arrangement of atoms within a molecule. For a compound like 1-[4-(2-Methoxyethoxy)phenyl]guanidine, ¹H NMR would identify the chemical environment of each hydrogen atom, while ¹³C NMR would do the same for the carbon atoms. spectrabase.comrsc.org This allows for the unambiguous confirmation of the phenyl, methoxyethoxy, and guanidine groups. researchgate.net
Table 1: Illustrative NMR Data Interpretation for Guanidine Derivatives
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
|---|---|---|
| ¹H | 6.5 - 8.0 | Aromatic protons on the phenyl ring. |
| ¹H | 3.5 - 4.5 | Protons of the ethoxy group (-OCH₂CH₂O-). |
| ¹H | 3.3 - 3.4 | Protons of the methoxy (B1213986) group (-OCH₃). |
| ¹H | 5.0 - 7.0 | Protons on the guanidine nitrogen atoms (N-H). |
| ¹³C | 110 - 160 | Carbon atoms within the aromatic ring and ether linkages. |
| ¹³C | 155 - 165 | The central carbon of the guanidinium (B1211019) group. |
| ¹³C | 55 - 75 | Carbon atoms of the methoxyethoxy side chain. |
Mass Spectrometry (MS) : MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. nist.govnist.gov Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions from the sample. The resulting mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₁₀H₁₅N₃O₂), confirming its elemental composition. bldpharm.com
X-ray Crystallographic Studies of Guanidine-Target Complexes
X-ray crystallography is an unparalleled technique for obtaining a three-dimensional atomic-level structure of a molecule or a ligand-target complex. While specific crystallographic data for this compound bound to a target is not publicly available, this method is critical for understanding how guanidine-containing inhibitors interact with their biological targets, such as enzymes.
The process involves crystallizing the target protein in complex with the guanidine ligand. The resulting crystal is then bombarded with X-rays, and the diffraction pattern is used to calculate the electron density map, which reveals the precise orientation of the inhibitor within the target's active site. Such studies provide invaluable information on the hydrogen bonds, ionic interactions, and other non-covalent forces that govern binding, which is essential for structure-based drug design. For example, crystallographic studies of β-secretase (BACE-1) inhibitors have revealed how the guanidine moiety interacts with key aspartate residues in the enzyme's active site. sci-hub.se
Biochemical and Cell-Based Assay Methodologies for Activity Profiling (e.g., MIC, Enzyme Activity Assays, Cell Proliferation Assays)
To determine the biological effects of a guanidine compound, a range of in vitro assays are employed. These assays quantify the compound's activity and provide insights into its potential therapeutic applications.
Minimum Inhibitory Concentration (MIC) : The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govmdpi.com This is typically determined using broth microdilution methods, where bacterial strains are exposed to serial dilutions of the compound. researchgate.netnih.gov Determining the MIC is a standard first step in assessing the potential of a new compound as an antibacterial agent.
Enzyme Activity Assays : These assays are used to measure the effect of a compound on the catalytic activity of a specific enzyme. researchgate.net If this compound is designed as an enzyme inhibitor, its potency is typically quantified by determining its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. sci-hub.se These assays monitor the consumption of a substrate or the production of a product over time, often via spectrophotometric or fluorometric detection. researchgate.netacs.org For instance, guanidine-based drugs have been evaluated for their ability to modulate the activity of nitric oxide synthases (NOSs). nih.gov
Cell Proliferation Assays : These assays measure the number of viable cells in a culture following exposure to a compound. bio-rad-antibodies.comnih.gov They are crucial for assessing cytotoxicity and anti-proliferative effects. Common methods include colorimetric assays like the MTS and MTT assays, which measure the metabolic activity of living cells. biocompare.com In an MTS assay, the tetrazolium salt is bioreduced by metabolically active cells into a colored formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.
Table 2: Comparison of Common Cell Proliferation Assays
| Assay Method | Principle | Detection | Key Feature |
|---|---|---|---|
| MTS Assay | Reduction of a tetrazolium salt to a colored formazan by viable cells. | Colorimetric (Absorbance) | Homogeneous assay with a soluble product. biocompare.com |
| MTT Assay | Reduction of MTT to an insoluble purple formazan by mitochondrial dehydrogenases. nih.gov | Colorimetric (Absorbance) | Requires a solubilization step before reading. nih.gov |
| BrdU Assay | Incorporation of a thymidine (B127349) analog (BrdU) into newly synthesized DNA. bio-rad-antibodies.com | Flow Cytometry / ELISA | Directly measures DNA synthesis and cell division. thermofisher.com |
Biophysical Methods for Ligand-Target Binding Studies (e.g., UV Titrations, Fluorescent Intercalator Displacement Assays)
Biophysical techniques provide quantitative data on the binding affinity and kinetics of a ligand's interaction with its target. nih.govnih.gov These methods are essential for confirming direct binding and characterizing the interaction in detail. diva-portal.orgreactionbiology.comresearchgate.net
UV Titrations : UV-Visible absorption spectroscopy can be used to study the interaction between molecules. researchgate.net When a guanidine compound binds to a target like DNA or a protein, the electronic environment of the chromophores can change, leading to shifts in the UV-visible spectrum. researchgate.net By titrating the target with increasing concentrations of the ligand and monitoring these spectral changes, one can determine the binding constant (Kₐ) and stoichiometry of the interaction. nih.gov
Fluorescent Intercalator Displacement (FID) Assays : The FID assay is a high-throughput method used to screen for compounds that bind to nucleic acid structures, such as G-quadruplexes. nih.govnih.gov The assay works on the principle of competition. A fluorescent probe, such as thiazole (B1198619) orange, is first bound to the DNA target, resulting in a high fluorescence signal. nih.gov When a guanidine ligand is added and displaces the probe, the fluorescence is quenched. semanticscholar.org The degree of fluorescence reduction is proportional to the binding affinity of the test compound, allowing for rapid screening and determination of its DNA binding capabilities. nih.govnih.gov
Advanced Microscopy Techniques for Cellular Localization Studies (e.g., Confocal Laser Scanning Microscopy, Electron Microscopy)
Understanding where a compound localizes within a cell is critical to elucidating its mechanism of action. researchgate.net Advanced microscopy techniques provide the resolution needed to visualize subcellular distribution. acs.orgmit.edu
Confocal Laser Scanning Microscopy (CLSM) : CLSM is a high-resolution optical imaging technique that creates sharp, detailed images of a specimen by using a pinhole to block out-of-focus light. ucc.ienih.gov To visualize a non-fluorescent compound like this compound, it would typically be tagged with a fluorescent dye. Researchers can then track the compound's movement and accumulation in different cellular compartments, such as the nucleus, mitochondria, or lysosomes, in living or fixed cells. acs.orgnih.gov This method is invaluable for studying the cellular uptake mechanisms of guanidinium-rich molecular transporters. mit.edu
Electron Microscopy (EM) : EM offers significantly higher resolution than light microscopy, enabling the visualization of ultrastructural details. Transmission Electron Microscopy (TEM) can be used to pinpoint the location of compounds within a cell with nanometer precision. acs.org For cellular localization studies, the compound of interest might be conjugated to an electron-dense marker, such as gold nanoparticles. By imaging thin sections of cells treated with the labeled compound, researchers can determine its precise location relative to cellular organelles and macromolecules.
Future Research Directions and Perspectives for 1 4 2 Methoxyethoxy Phenyl Guanidine Research
Emerging Trends in Guanidine (B92328) Chemistry and Expanding Scope of Applications
The field of guanidine chemistry is experiencing a renaissance, moving far beyond its traditional role as a strong organic base. nih.govthieme-connect.com Current research is focused on harnessing the unique electronic and structural properties of the guanidinium (B1211019) group for a diverse range of applications. These trends provide a roadmap for future investigations into 1-[4-(2-Methoxyethoxy)phenyl]guanidine.
A significant emerging trend is the use of guanidine derivatives as sophisticated organocatalysts. thieme-connect.com Chiral guanidines, for instance, have proven effective in both stoichiometric and catalytic asymmetric syntheses. nih.gov Free guanidines are widely employed as potent Brønsted base catalysts, while their corresponding guanidinium salts can function as weak Brønsted acids or hydrogen-bond-donor catalysts. thieme-connect.com
Another major area of expansion is in coordination and organometallic chemistry. Guanidines are excellent N-donor ligands capable of coordinating with a wide variety of metals. semanticscholar.orgencyclopedia.pub The resulting metal-guanidine and metal-guanidinate complexes are of great interest for their potential to catalyze unique chemical transformations. semanticscholar.orgrsc.org The electronic flexibility and delocalization within the guanidinato ligand structure provide stability to metal centers in various oxidation states. encyclopedia.pub
The scope of applications for guanidine compounds is also broadening into materials science and medicine. Guanidine-functionalized nanoparticles are being developed for applications such as drug delivery and the preconcentration and separation of proteins. rsc.orgnih.gov In the pharmaceutical realm, the guanidinium group is a key pharmacophore in numerous natural products and therapeutic agents, recognized for its ability to participate in hydrogen bonding and electrostatic interactions. jocpr.comnih.gov Furthermore, the development of bio-based guanidines and sustainable production methods is a growing trend, driven by the pharmaceutical industry's focus on reducing its environmental impact. wiseguyreports.com
Table 1: Emerging Applications of Guanidine Derivatives
| Field | Application | Key Features & Examples | References |
|---|---|---|---|
| Organocatalysis | Asymmetric Synthesis | Chiral guanidines as Brønsted bases or hydrogen-bond donors. | nih.govthieme-connect.com |
| Metal Catalysis | Ligands for Transition Metals | Guanidinate complexes enabling unique chemical transformations. | semanticscholar.orgrsc.org |
| Materials Science | Functional Nanomaterials | Guanidine-modified silica (B1680970) or magnetic nanoparticles for drug delivery and bioseparation. | rsc.orgnih.gov |
| Medicinal Chemistry | Therapeutic Agents | Key pharmacophore in drugs for diabetes (Metformin), hypertension, and antimicrobials. | jocpr.comwiseguyreports.com |
| Supramolecular Chemistry | Molecular Recognition | Strong binding capabilities for anions and other substrates through hydrogen bonds. | jocpr.commit.edu |
| Sustainable Chemistry | Bio-based Chemicals | Development of guanidines derived from renewable feedstocks. | wiseguyreports.com |
Challenges and Opportunities in Designing Next-Generation Phenylguanidine Derivatives
The design of novel phenylguanidine derivatives, including analogs of this compound, presents both significant challenges and exciting opportunities. Overcoming these hurdles is key to unlocking the full potential of this class of compounds.
Challenges:
Synthesis and Purification: A primary challenge in guanidine chemistry is the difficulty associated with synthesis and purification. The high basicity and polarity of guanidines often complicate these processes compared to other scaffolds like secondary amines or thioureas. thieme-connect.com
Controlling Reactivity: The high nucleophilicity of guanidines can lead to undesired side reactions. For example, the tendency to undergo aza-Michael addition with certain substrates can be a significant obstacle in achieving the desired synthetic outcome. mdpi.comnih.gov
Selectivity: Achieving high levels of chemo-, regio-, and enantioselectivity in reactions catalyzed by or involving guanidines requires careful catalyst design. semanticscholar.org
Toxicity: Some guanidine derivatives, such as diphenylguanidine (DPG) used in rubber vulcanization, can pose toxicity and environmental risks, necessitating the design of safer alternatives. researchgate.net
Opportunities:
Structural Modification: A major opportunity lies in the ability to modulate the electronic and steric properties of phenylguanidine derivatives. By introducing different substituents on the phenyl ring or the guanidine nitrogens, researchers can fine-tune properties like basicity, nucleophilicity, and coordination ability to optimize performance for a specific application. semanticscholar.org This allows for the rational design of next-generation catalysts and therapeutic agents.
Therapeutic Potential: Guanidine-containing compounds are used to treat a wide spectrum of diseases. nih.gov There is a vast opportunity to design new phenylguanidine derivatives as anti-inflammatory, antidiabetic, antithrombotic, and chemotherapeutic agents. nih.govresearchgate.net The structural scaffold of this compound could serve as a starting point for developing novel drug candidates.
Computational Design: The integration of artificial intelligence (AI) and computational modeling offers a powerful tool for accelerating the design and screening of new derivatives. nih.gov In silico methods can predict binding affinities, reactivity, and potential toxicity, streamlining the development process for next-generation molecules. mdpi.com
Interdisciplinary Research Avenues (e.g., Chemical Biology, Material Science, Catalysis)
The versatility of the guanidine functional group makes it a prime candidate for interdisciplinary research. Future studies on this compound and its analogs will benefit from collaborations across chemical biology, materials science, and catalysis.
Chemical Biology: The guanidinium group is famous for its role in cell-penetrating peptides (CPPs), which can transport molecules across cell membranes. mit.edu This opens an avenue for designing derivatives of this compound as molecular transporters for drug delivery. nih.gov Furthermore, these compounds could be developed as fluorescent probes for biological imaging or as inhibitors for enzymes that recognize arginine, a naturally occurring guanidino compound. semanticscholar.orgnih.govmit.edu
Material Science: In materials science, guanidines can be incorporated into polymers to create materials with specific functionalities, such as antimicrobial surfaces. acs.org Guanidine-functionalized magnetic nanoparticles have been synthesized for the efficient separation and preconcentration of acidic proteins. nih.gov Cobalt complexes of certain guanidine-hybrid ligands have shown potential for use in sensor technology due to changes in fluorescence upon coordination. semanticscholar.org
Catalysis: The dual role of guanidines as both potent organocatalysts and versatile ligands for metal catalysts places them at the forefront of catalytic research. thieme-connect.comrsc.org Future work could focus on developing chiral derivatives of this compound for asymmetric catalysis. nih.gov As ligands, these compounds can be used to create highly active homogeneous catalysts for a variety of organic reactions, with the substituents modulating the electronic and steric properties of the metal complexes to control catalytic activity. semanticscholar.org
Development of Novel Methodologies for Synthesis and Characterization
Advancements in the study of this compound will be intrinsically linked to the development of more efficient and sophisticated methods for its synthesis and characterization.
Novel Synthetic Methodologies: Classical methods for guanidine synthesis often involve multi-step processes with drawbacks such as the use of undesirable substances and low yields. researchgate.net Modern research is focused on developing more efficient, atom-economical, and environmentally friendly alternatives.
Catalytic Approaches: Transition-metal-catalyzed methods, such as the guanylation of amines with carbodiimides, are becoming increasingly important. researchgate.netrsc.org For instance, nanocrystalline zinc oxide has been shown to be a highly efficient heterogeneous catalyst for this transformation. researchgate.net
One-Pot Syntheses: The development of one-pot procedures that allow for the construction of diverse substituted guanidines from simple starting materials under mild conditions is a key goal. rsc.org
Solid-Phase Synthesis: For creating libraries of derivatives for screening, solid-phase synthesis using novel acid-labile linkers has been developed, allowing for the high-purity synthesis of trisubstituted arylguanidines. nih.gov
Protecting Group Strategies: The use of "proton protected" guanidinium salts or other chemical protecting groups is a viable strategy to temporarily mask the nucleophilicity of the guanidine group, thereby preventing side reactions and directing the reaction to the desired products. mdpi.comnih.gov
Advanced Characterization Techniques: The accurate characterization and quantification of guanidine compounds, especially in complex biological or environmental samples, require sensitive and selective analytical methods.
Chromatography and Mass Spectrometry: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. Derivatization of the guanidine group with agents like benzoin (B196080) can enhance sensitivity and allow for quantification at very low concentrations (e.g., nanomolar levels). nih.gov New ion chromatography materials are also being designed specifically for the separation and analysis of cationic guanidine compounds in water. rsc.org
Spectroscopic and Structural Analysis: For new materials and metal complexes, a suite of characterization techniques is essential. These include Fourier-transform infrared (FTIR) spectroscopy, transmission electron microscopy (TEM), and X-ray diffraction to fully elucidate the structure and morphology of the synthesized compounds. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
